2-Methylbenzenesulfonic acid

概述

描述

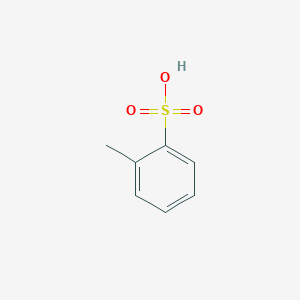

2-Methylbenzenesulfonic acid (CAS: 88-20-0), also known as o-toluenesulfonic acid, is an aromatic sulfonic acid derivative with the molecular formula C₇H₈O₃S and a molecular weight of 172.20 g/mol. Its structure consists of a benzene ring substituted with a methyl group (-CH₃) at the ortho position (C-2) and a sulfonic acid group (-SO₃H) at the adjacent position (C-1). The compound exhibits strong acidity due to the electron-withdrawing nature of the sulfonic acid group, making it a valuable catalyst in organic synthesis and industrial processes. Key structural features include:

- 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond).

- A planar aromatic ring stabilized by resonance and intramolecular hydrogen bonding (O–H···O) involving the sulfonic acid group .

- High solubility in polar solvents like water and methanol, attributed to its hydrophilic sulfonic acid moiety .

Common synonyms include o-toluenesulfonic acid, 2-toluenesulfonic acid, and MFCD00069442. It is widely used in esterification, alkylation, and polymerization reactions due to its thermal stability and catalytic efficiency .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves treating toluene with concentrated sulfuric acid, which introduces the sulfonic acid group to the benzene ring. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperatures and agitation to ensure complete reaction. The product is then purified through crystallization or distillation to obtain high-purity this compound.

化学反应分析

Substitution Reactions

2-Methylbenzenesulfonic acid undergoes nucleophilic substitution reactions at the sulfonic acid group. The sulfonic acid group (-SO₃H) can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under basic conditions. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonic acid group, which activates the benzene ring for substitution .

Key Reagents and Conditions :

- Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Nucleophile : Amine, thiol, or hydroxide ions

- Solvent : Aqueous or polar aprotic solvents (e.g., DMF, DMSO)

- Temperature : Room temperature to elevated temperatures (50–100°C)

Example Reaction :

Oxidation Reactions

The methyl group in this compound can be oxidized to form a carboxylic acid group. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used. This reaction is significant in industrial applications for synthesizing benzoic acid derivatives .

Key Reagents and Conditions :

- Oxidizing Agent : KMnO₄ or H₂CrO₄

- Conditions : Acidic medium (H₂SO₄) and heating (80–120°C)

Example Reaction :

Reduction Reactions

The sulfonic acid group (-SO₃H) can be reduced to a sulfonate (-SO₃⁻) or sulfinate (-SO₂⁻) group using strong reducing agents. This reaction is important in pharmaceutical synthesis and the production of intermediates .

Key Reagents and Conditions :

- Reducing Agent : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pt, Pd)

- Conditions : Anhydrous solvent (e.g., THF) and controlled temperature

Example Reaction :

Desulfonation

This compound undergoes desulfonation when heated with dilute hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) at elevated temperatures (150°C). This reaction regenerates the parent benzene derivative (toluene) by removing the sulfonic acid group .

Key Reagents and Conditions :

- Acid : HCl and H₂SO₄

- Temperature : 150°C

- Solvent : Steam or aqueous medium

Example Reaction :

Comparison of Reaction Types

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | NaOH/KOH, NH₃, SH⁻ | Room temperature–100°C | Substituted benzenesulfonic acids |

| Oxidation | KMnO₄/H₂CrO₄, H₂SO₄ | Acidic medium, 80–120°C | Benzoic acid derivatives |

| Reduction | LiAlH₄, H₂/Pt/Pd | Anhydrous solvent, controlled | Sulfonates/sulfinates |

| Desulfonation | HCl, H₂SO₄, steam | 150°C | Toluene, SO₃ |

Analytical Chemistry

The compound has been investigated for its role in hydrogen-isotope exchange reactions with tritiated water vapor, advancing analytical techniques in nuclear chemistry .

Environmental Chemistry

Studies on the developmental toxicity of this compound highlight the need for regulatory oversight in industrial applications, particularly in dye and surfactant production .

科学研究应用

Applications in Scientific Research

2-Methylbenzenesulfonic acid has diverse applications in scientific research, particularly in chemistry, biology, and medicine. Below are detailed descriptions of its applications:

Chemistry

- Catalyst in Organic Synthesis : It serves as a catalyst in various organic reactions, including esterification and etherification processes. The strong acidic nature facilitates nucleophilic attacks on electrophiles, enhancing reaction rates and yields.

- Reagent for Chemical Reactions : The compound is utilized in substitution reactions where the sulfonic acid group can be replaced by other functional groups. It also participates in oxidation and reduction reactions, allowing for the transformation of methyl groups into carboxylic acids or sulfonate groups under controlled conditions.

Biology

- Biochemical Assays : this compound is employed as a reagent in enzyme studies and biochemical assays. Its ability to modify enzyme activity through protonation or deprotonation makes it valuable for studying enzyme kinetics and mechanisms.

Medicine

- Synthesis of Pharmaceutical Intermediates : The compound plays a crucial role in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular frameworks essential for drug development.

Industrial Applications

- Production of Dyes and Surfactants : this compound derivatives are integral in manufacturing dyes, pigments, and surfactants. For instance, derivatives such as 4-amino-2-methylbenzenesulfonic acid are used as intermediates in dye synthesis, including food dyes like FD&C Red No. 40.

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Applications |

|---|---|---|

| This compound | Ortho positioning of sulfonic acid group | Catalysis, biochemical assays, dye production |

| Benzenesulfonic Acid | Lacks methyl group | Less hydrophobic; limited applications |

| p-Toluenesulfonic Acid | Sulfonic acid at para position | Commonly used as a strong acid catalyst |

| m-Toluenesulfonic Acid | Sulfonic acid at meta position | Different chemical properties |

The unique ortho positioning of the sulfonic acid group in this compound contributes to its distinctive reactivity and solubility compared to its isomers.

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focused on synthesizing APIs, researchers utilized this compound as a key reagent to facilitate nucleophilic substitution reactions that led to the formation of complex drug molecules. The efficiency of these reactions highlighted the compound's role as a catalyst that enhances yield while minimizing by-products.

Case Study 2: Biochemical Assays

A series of experiments demonstrated the effectiveness of this compound in enzyme activity modulation. By adjusting pH levels through protonation, researchers were able to observe significant changes in enzyme kinetics, providing insights into enzyme mechanisms and potential drug interactions.

作用机制

The mechanism of action of 2-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or electrophilic addition. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound.

相似化合物的比较

A systematic comparison of 2-methylbenzenesulfonic acid with structurally related sulfonic acids is provided below, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₈O₃S | 172.20 | -CH₃ (C-2), -SO₃H (C-1) | Sulfonic acid, methyl |

| 2-Formylbenzenesulfonic acid | C₇H₆O₄S | 186.18 | -CHO (C-2), -SO₃H (C-1) | Sulfonic acid, formyl |

| 2-Hydroxy-6-methylbenzenesulfonic acid | C₇H₈O₄S | 188.20 | -CH₃ (C-6), -OH (C-2), -SO₃H (C-1) | Sulfonic acid, hydroxyl, methyl |

| 4-Amino-2-methylbenzenesulfonic acid | C₇H₉NO₃S | 187.22 | -CH₃ (C-2), -NH₂ (C-4), -SO₃H (C-1) | Sulfonic acid, amino, methyl |

Key Observations :

- Electron-withdrawing vs. donating groups : The formyl (-CHO) group in 2-formylbenzenesulfonic acid enhances acidity compared to the methyl group in this compound .

- Hydrogen bonding: 2-Hydroxy-6-methylbenzenesulfonic acid forms intramolecular hydrogen bonds (O–H···O), reducing its solubility in nonpolar solvents compared to this compound .

- Reactivity: Amino-substituted derivatives (e.g., 4-amino-2-methylbenzenesulfonic acid) exhibit dual functionality, enabling use in dye synthesis and pharmaceutical intermediates .

Acidity and Solubility

| Compound Name | pKa (Sulfonic Acid Group) | Solubility (Water) | Solubility (Organic Solvents) |

|---|---|---|---|

| This compound | ~ -2.8 | High | Moderate (methanol, ethanol) |

| 2-Formylbenzenesulfonic acid | ~ -3.1 | High | Low (due to polar formyl group) |

| 2-Hydroxy-6-methylbenzenesulfonic acid | ~ -2.5 | Moderate | Low (intramolecular H-bonding) |

| 4-Nitrobenzenesulfonic acid | ~ -3.5 | Very high | Low |

Key Observations :

- The electron-withdrawing nitro group in 4-nitrobenzenesulfonic acid increases acidity (lower pKa) compared to methyl-substituted analogs .

- This compound’s methyl group mildly enhances solubility in organic solvents relative to polar derivatives like 2-formylbenzenesulfonic acid .

Key Observations :

- Catalytic efficiency : this compound outperforms bulkier derivatives (e.g., 2-hydroxy-6-methylbenzenesulfonic acid) in esterification due to its smaller steric profile .

- Thermal stability: Sulfonic acid derivatives with methyl groups (e.g., this compound) are preferred in high-temperature industrial processes compared to amino- or nitro-substituted analogs .

Research Findings and Regulatory Considerations

- Crystallography : Sulfonamide derivatives of this compound (e.g., 2-methanesulfonamidobenzoic acid) exhibit stable dimeric motifs via intermolecular hydrogen bonds, relevant to pharmaceutical crystal engineering .

- Analytical methods: Reverse-phase HPLC is effective for quantifying trace impurities (e.g., 5-amino-2-methylbenzenesulfonic acid) in dye intermediates, ensuring compliance with purity standards .

生物活性

Overview

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the molecular formula C7H8O3S. It is characterized by a sulfonic acid group attached to a methyl-substituted benzene ring. This compound exhibits significant biological activity, making it valuable in various fields, including organic synthesis, biochemistry, and pharmaceuticals.

- Molecular Weight : 172.202 g/mol

- Solubility : Soluble in water and organic solvents.

- Structure :

The biological activity of this compound primarily arises from its strong acidic nature. It acts as a proton donor, facilitating various chemical reactions, including nucleophilic substitutions and electrophilic additions. The sulfonic acid group enhances the compound's reactivity through hydrogen bonding and electrostatic interactions with substrates.

1. Catalytic Role in Organic Synthesis

This compound is widely used as a catalyst in organic reactions, particularly in the synthesis of esters and ethers. Its ability to activate substrates makes it an essential reagent in synthetic chemistry.

2. Biochemical Assays

In biochemical research, this compound serves as a reagent for enzyme studies and various assays. Its role in activating substrates can be crucial for understanding enzyme kinetics and mechanisms.

3. Pharmaceutical Intermediates

The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients (APIs). Its derivatives are often involved in the production of drugs due to their biological activity.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study by Takeuchi et al. (1958) highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Developmental Toxicity Assessment

This compound has been evaluated for its developmental toxicity using animal models. The findings indicated that exposure to high concentrations could lead to adverse developmental outcomes, emphasizing the need for careful handling and regulation in industrial applications.

Comparative Analysis with Related Compounds

| Compound | Position of Sulfonic Acid | Biological Activity |

|---|---|---|

| This compound | Ortho | Strong acid; used in synthesis |

| p-Toluenesulfonic acid | Para | Similar catalytic properties |

| m-Toluenesulfonic acid | Meta | Different reactivity profiles |

The unique ortho positioning of the sulfonic acid group in this compound enhances its hydrophobic character compared to its para and meta counterparts, affecting its solubility and reactivity.

Research Findings

Recent studies have focused on the implications of this compound in environmental chemistry and safety assessments. Its use as a food dye (Allura Red) has raised concerns regarding toxicity and regulatory limits on consumption levels due to potential health risks associated with prolonged exposure.

常见问题

Basic Questions

Q. What is the molecular structure of 2-methylbenzenesulfonic acid, and how is it experimentally determined?

- Answer : The molecule consists of a benzene ring with a methyl group (-CH₃) at the 2-position and a sulfonic acid group (-SO₃H) at the 1-position. Key structural features include 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond, and 6 aromatic bonds) and a six-membered aromatic ring. Experimental determination employs techniques like X-ray crystallography (as seen in sulfonamide derivatives) , NMR for proton environments, and FT-IR to confirm functional groups. Computational tools (e.g., SMILES:

Cc1ccccc1S(O)(=O)=O) and 3D visualization software aid in structural validation .

Q. What are the standard synthetic routes for this compound?

- Answer : The primary method involves sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. The reaction proceeds via electrophilic substitution, where the methyl group directs sulfonation to the ortho position. Optimization requires controlled temperature (e.g., 40–60°C) and stoichiometric excess of sulfonating agents. Post-synthesis purification often involves recrystallization from aqueous ethanol to isolate the crystalline product .

Q. How is this compound characterized spectroscopically?

- Answer :

- NMR : H NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl protons (δ 2.5 ppm). C NMR confirms the sulfonic acid carbon (δ ~125 ppm) .

- FT-IR : Peaks at 1170 cm (S=O symmetric stretch) and 1030 cm (S-O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 172.2 (CHOS) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in acid-catalyzed reactions?

- Answer : The sulfonic acid group is a strong electron-withdrawing group, activating the benzene ring toward electrophilic substitution at the para position relative to the methyl group. This electronic effect enhances its utility as a Brønsted acid catalyst in esterification and alkylation reactions. Comparative studies with p-toluenesulfonic acid reveal differences in acidity (pKa ~ -2) and solubility, impacting reaction rates in non-polar solvents .

Q. What methodologies are effective for analyzing this compound in environmental samples (e.g., water)?

- Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies trace levels using negative ion mode (m/z 172 → fragment ions).

- Ion Chromatography : Detects sulfonate ions (SO) with conductivity detection.

- Fluorescence Tagging : Derivatization with dansyl chloride enhances sensitivity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

- Answer : Discrepancies often arise from purity variations or hydration states. For example:

- Melting Point : Reported ranges (255–260°C vs. 137–140°C ) may reflect anhydrous vs. hydrated forms.

- Solubility : Use standardized buffers (e.g., pH 7.4 PBS) for comparative studies. Cross-validate via DSC (thermal analysis) and Karl Fischer titration (water content) .

Q. What role does this compound play in synthesizing sulfonamide derivatives?

- Answer : It serves as a precursor for sulfonamides via reactions with amines. For example:

- Step 1 : Activation of the sulfonic acid group using thionyl chloride (SOCl) to form sulfonyl chloride.

- Step 2 : Reaction with primary amines (e.g., glycine methyl ester) under basic conditions (pH 8–9) yields sulfonamides .

- Applications include bioactive molecule synthesis (e.g., antimicrobial agents) .

Q. How does this compound interact with metal ions in coordination chemistry?

- Answer : The sulfonate group acts as a monodentate or bridging ligand, forming complexes with transition metals (e.g., Cu, Fe). These interactions are studied via:

- UV-Vis Spectroscopy : Metal-ligand charge transfer bands.

- X-ray Diffraction : Resolves coordination geometry.

- Potentiometric Titration : Determines stability constants (log K) .

Q. Methodological Notes

- Data Contradiction Analysis : Compare batch-specific Certificates of Analysis (COA) for purity and employ orthogonal analytical techniques (e.g., NMR + LC-MS) .

- Experimental Design : For catalytic studies, control humidity to avoid hydration, which alters acidity. Use aprotic solvents (e.g., DMSO) to maintain reactivity .

属性

IUPAC Name |

2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLYYCQCTBFVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045035 | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-20-0 | |

| Record name | o-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHF5BMF7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。